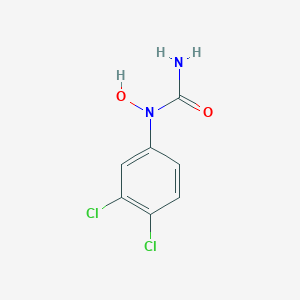

3,4-Dichlorophenyl hydroxy urea

Übersicht

Beschreibung

3,4-Dichlorophenyl hydroxy urea is a chemical compound with the molecular formula C7H6Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is an intermediate in the synthesis of certain herbicides and has been studied for its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dichlorophenyl hydroxy urea typically involves the reaction of 3,4-dichloroaniline with hydroxylamine sulfate in the presence of sodium hydroxide. The reaction is carried out in water, and the mixture is stirred and cooled to around 20±5°C. Sodium hydroxide is added dropwise until the pH of the solution reaches 7.5 to 7.9 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and precise temperature control systems is common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichlorophenyl hydroxy urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of urea, including 3,4-dichlorophenyl hydroxy urea, exhibit antimicrobial properties. In vitro studies have shown promising results against several bacterial strains, including Acinetobacter baumannii, Staphylococcus aureus, and fungal strains like Candida albicans . The compound's ability to inhibit bacterial growth suggests its potential as an antimicrobial agent.

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, which could be leveraged in the development of new therapeutic agents for inflammatory diseases. The dichlorophenyl group enhances interactions within biological systems, potentially increasing efficacy .

3. Drug Development Intermediate

Due to its biological activity, this compound can serve as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of novel drugs with improved therapeutic profiles .

Agricultural Applications

1. Pesticide Formulations

The compound's antimicrobial properties make it suitable for use in agricultural pesticides. Its effectiveness against plant pathogens can help in developing safer and more efficient pest control solutions .

2. Fertilizer Additive

As a nitrogen-containing compound, this compound can be explored as an additive in fertilizers to enhance nutrient uptake in plants, promoting better growth and yield .

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Studies indicate that similar compounds can pose risks to aquatic ecosystems if released into water bodies . Therefore, careful assessment and regulation are necessary when integrating this compound into commercial products.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3,4-Dichlorophenyl hydroxy urea involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from photosystem II to plastoquinone . This action disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,4-Dichlorophenyl isocyanate

- 3,4-Dichlorophenyl urea

- 3,4-Dichlorophenyl thiourea

Uniqueness

3,4-Dichlorophenyl hydroxy urea is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to inhibit photosynthesis makes it particularly valuable in the development of herbicides .

Biologische Aktivität

3,4-Dichlorophenyl hydroxy urea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including data tables and case studies.

Chemical Structure:

- Molecular Formula: CHClNO

- CAS Number: 128523-56-8

- Molecular Weight: 203.04 g/mol

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives.

Key Findings:

- A study highlighted that several urea derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

- The antimicrobial efficacy was assessed using different strains, with compounds demonstrating variable levels of inhibition.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3a | E. coli | 12 |

| 3b | Klebsiella pneumoniae | 15 |

| 3c | Staphylococcus aureus | 18 |

| 3d | Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was evaluated using various methods such as DPPH radical scavenging, HO scavenging, and nitric oxide scavenging assays.

Research Findings:

- Compounds derived from this compound demonstrated notable antioxidant activities, particularly in the DPPH and HO scavenging tests .

Table 2: Antioxidant Activity Results

| Compound | DPPH Scavenging (%) | HO Scavenging (%) |

|---|---|---|

| 3a | 45 | 30 |

| 3b | 50 | 35 |

| 3c | 60 | 40 |

Anticancer Activity

The anticancer potential of urea derivatives has been a focal point in recent research. Studies indicate that compounds related to hydroxy urea exhibit cytotoxic effects on various cancer cell lines.

Case Study:

- A comparative study assessed the cytotoxic effects of several chloroethylnitrosoureas, finding that modifications in the structure significantly influenced their antitumor activity. The presence of hydroxyl groups was noted to enhance therapeutic efficacy while reducing toxicity .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules. The compound's structure allows it to form hydrogen bonds and engage in π-π interactions with DNA and proteins, leading to disruptions in cellular processes.

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-1-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)11(13)7(10)12/h1-3,13H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLGSPKGIALHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480914 | |

| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128523-56-8 | |

| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.